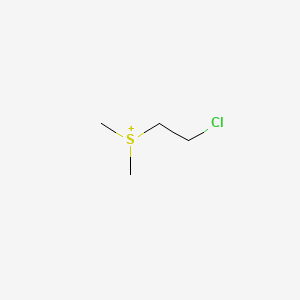
2-chloroethyl(dimethyl)sulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl(dimethyl)sulfanium iodide is an organic compound with the molecular formula C4H10ClIS. It is a sulfonium salt, which is characterized by the presence of a positively charged sulfur atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloroethyl(dimethyl)sulfanium iodide can be synthesized through the reaction of 2-chloroethyl methyl sulfide with iodomethane. The reaction is typically carried out at room temperature for 65 hours. The resulting solid is then filtered, washed with acetone, and recrystallized in methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound iodide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is stored in a dark place under an inert atmosphere and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation or reduction, leading to different sulfonium derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound iodide include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like methanol or ethanol under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can yield a sulfonium salt with an amine substituent, while reaction with a thiol can produce a thioether derivative .
Scientific Research Applications
2-chloroethyl(dimethyl)sulfanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonium groups into molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-chloroethyl(dimethyl)sulfanium iodide involves its reactivity with nucleophiles. The positively charged sulfur atom makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)trimethylammonium chloride: Similar in structure but contains a nitrogen atom instead of sulfur.
(2-Chloroethyl)methylsulfonium bromide: Similar but with a bromide ion instead of iodide.
Ethephon: Contains a phosphonic acid group instead of a sulfonium group.
Uniqueness
2-chloroethyl(dimethyl)sulfanium iodide is unique due to its sulfonium group, which imparts distinct reactivity and properties compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C4H10ClS+ |
|---|---|
Molecular Weight |
125.64 g/mol |
IUPAC Name |
2-chloroethyl(dimethyl)sulfanium |
InChI |
InChI=1S/C4H10ClS/c1-6(2)4-3-5/h3-4H2,1-2H3/q+1 |
InChI Key |
BGQZPMCUWZITCU-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















